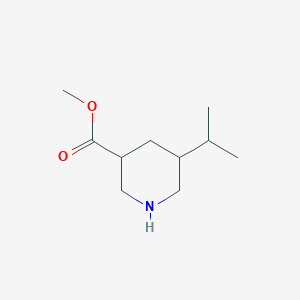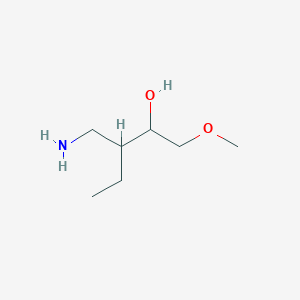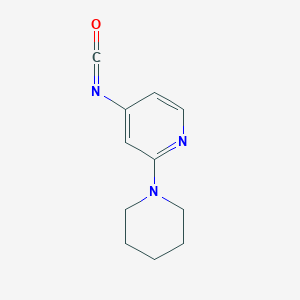![molecular formula C11H17ClO3 B15256281 Methyl 2-chloro-5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B15256281.png)
Methyl 2-chloro-5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-chloro-5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C11H17ClO3 and a molecular weight of 232.70 g/mol . This compound is primarily used for research purposes and is known for its unique spiro structure, which contributes to its distinct chemical properties .
Preparation Methods
The synthesis of Methyl 2-chloro-5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves several steps. One common synthetic route includes the reaction of 2-chloro-5,6-dimethyl-1-oxaspiro[2.5]octane with methyl chloroformate under controlled conditions . The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and cost-effectiveness .
Chemical Reactions Analysis
Methyl 2-chloro-5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 2-chloro-5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound’s spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity . This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Methyl 2-chloro-5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate can be compared with other similar compounds such as:
Methyl 2-chloro-6-propyl-1-oxaspiro[2.5]octane-2-carboxylate: This compound has a similar spiro structure but differs in the alkyl substituent, which can affect its reactivity and applications.
Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate: The difference in the position of the methyl groups can lead to variations in chemical behavior and biological activity.
This compound stands out due to its specific structural features, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H17ClO3 |
|---|---|
Molecular Weight |
232.70 g/mol |
IUPAC Name |
methyl 2-chloro-5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C11H17ClO3/c1-7-4-5-10(6-8(7)2)11(12,15-10)9(13)14-3/h7-8H,4-6H2,1-3H3 |
InChI Key |
WYEHYWGPUYUNIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1C)C(O2)(C(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl({[4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazol-2-yl]methyl})amine](/img/structure/B15256211.png)

![4-Amino-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione](/img/structure/B15256228.png)

![2-[(1H-1,3-Benzodiazol-2-yl)methyl]-1H-1,3-benzodiazol-7-amine](/img/structure/B15256239.png)
![1-[1-(Propan-2-yl)pyrrolidin-2-yl]propan-2-amine](/img/structure/B15256247.png)

![N-[4-(2-chloro-1-hydroxyethyl)phenyl]methanesulfonamide](/img/structure/B15256256.png)
![Acetamide, N-[2-(4-amino-1-piperidinyl)ethyl]-](/img/structure/B15256264.png)




